

A Comprehensive Technical Guide to 3-Fluoroquinolin-5-amine

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Compound of Interest

Compound Name: 3-Fluoroquinolin-5-amine

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This technical guide provides an in-depth overview of **3-Fluoroquinolin-5-amine**, a fluorinated quinoline derivative of interest in medicinal chemistry and drug discovery. The document details its chemical identity, physicochemical properties, a representative synthetic protocol, and a logical workflow for its preparation and characterization.

Chemical Identity

- IUPAC Name: **3-fluoroquinolin-5-amine**[\[1\]](#)
- Synonyms: 3-Fluoro-5-aminoquinoline, 5-Amino-3-fluoroquinoline, 3-Fluoro-5-quinolinamine, 5-Quinolinamine, 3-fluoro-[\[1\]](#)[\[2\]](#)

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of **3-Fluoroquinolin-5-amine**.

Property	Value	Reference
Molecular Formula	C ₉ H ₇ FN ₂	[1][2]
Molecular Weight	162.16 g/mol	[1][2]
Canonical SMILES	<chem>C1=CC(=C2C=C(C=NC2=C1)F)N</chem>	[1]
InChI	InChI=1S/C9H7FN2/c10-6-4-7-8(11)2-1-3-9(7)12-5-6/h1-5H,11H2	[1]
InChIKey	QXOIWROBEFMORO-UHFFFAOYSA-N	[1]
CAS Number	155014-05-4	[1]

Representative Synthetic Protocol: Buchwald-Hartwig Amination

The synthesis of **3-Fluoroquinolin-5-amine** can be achieved through various synthetic routes. A common and effective method for the formation of aryl amines is the palladium-catalyzed Buchwald-Hartwig amination. The following is a representative protocol for the synthesis of an aminoquinoline derivative, which can be adapted for **3-Fluoroquinolin-5-amine** starting from a suitable halogenated precursor like 5-bromo-3-fluoroquinoline.[3]

Reaction Principle:

The synthesis involves a palladium-catalyzed cross-coupling reaction between an aryl halide (5-bromo-3-fluoroquinoline) and an ammonia equivalent. The catalytic cycle typically includes oxidative addition of the aryl halide to a palladium(0) complex, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired arylamine and regenerate the palladium(0) catalyst.[3]

Experimental Procedure:

- **Reaction Setup:** In an oven-dried Schlenk tube, combine 5-bromo-3-fluoroquinoline (1.0 mmol), a palladium precatalyst (e.g., $\text{Pd}_2(\text{dba})_3$, 1-5 mol%), and a suitable phosphine ligand (e.g., Xantphos, 2-10 mol%).
- **Inert Atmosphere:** Seal the tube with a septum, and evacuate and backfill with an inert gas, such as argon or nitrogen, for three cycles.
- **Addition of Base:** Under the inert atmosphere, add a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.2-1.5 mmol).
- **Solvent and Amine Source:** Add an anhydrous, degassed solvent (e.g., toluene or dioxane, 3-5 mL) via syringe. Then, introduce the ammonia source. This can be ammonia gas bubbled through the solution or a surrogate such as benzophenone imine followed by hydrolysis.
- **Reaction Conditions:** Stir the reaction mixture at a controlled temperature (e.g., 80-110 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Work-up:** Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
- **Purification:** Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure **3-Fluoroquinolin-5-amine**.^[3]

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of **3-Fluoroquinolin-5-amine**.



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Caption: A logical workflow for the synthesis and characterization of **3-Fluoroquinolin-5-amine**.

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References

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